(2R,4S)-2,4-Diaminopentanedioic acid dihydrochloride
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Overview
Description
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral amino acid derivative. It is known for its role as a building block in the synthesis of various biologically active compounds. This compound is particularly significant in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral Ni(II) complexes to achieve asymmetric synthesis . The reaction conditions often include the use of specific solvents and temperature controls to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the enantiomers .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups into the molecule.
Reduction: This reaction can be used to modify the existing functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key metabolic or signaling pathways that are crucial for cellular function .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2,4-Diaminopentanedioic acid: This compound has a different stereochemistry, which can lead to different biological activities and applications.
(2S,3S)-2,3-Diamino-2,3-dimethylsuccinic acid: Another chiral amino acid derivative with distinct properties and uses.
Uniqueness
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable tool in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
2,4-diaminopentanedioic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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